molecular formula C11H9FN4O B2563657 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860651-05-4

2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2563657
CAS No.: 860651-05-4
M. Wt: 232.218
InChI Key: LWNYVUFSHJVIGB-UHFFFAOYSA-N
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Description

This compound (CAS: 860651-05-4) is a 1,2,4-triazole derivative featuring a 4-fluorophenyl substituent at the 4-position, a methyl group at the 3-position, and an acetonitrile moiety at the 1-position of the triazolone ring. Its molecular formula is C₁₁H₉FN₄O (MW: 232.22) .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c1-8-14-15(7-6-13)11(17)16(8)10-4-2-9(12)3-5-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNYVUFSHJVIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a compound with significant biological activity. Its structure includes a triazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activities of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

The chemical formula of this compound is C₁₁H₉FN₄O with a molecular weight of approximately 232.22 g/mol. It is characterized by the presence of a fluorophenyl group and a triazole moiety, which contribute to its biological properties.

PropertyValue
Chemical FormulaC₁₁H₉FN₄O
Molecular Weight232.22 g/mol
CAS Number860651-05-4
Storage TemperatureAmbient

Antiviral Activity

Research indicates that derivatives of triazole compounds exhibit antiviral properties. Specifically, studies have shown that similar triazole derivatives can inhibit the replication of viruses such as HIV. The mechanism often involves interference with viral enzymes or host cell processes that facilitate viral replication .

Antiproliferative Effects

Triazole compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this compound have been tested against MCF-7 (breast cancer) and H157 (lung carcinoma) cell lines. Results indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound has shown potential in inhibiting key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is critical for developing treatments for conditions like Alzheimer's disease and other neurological disorders .

Antioxidant Properties

Antioxidant activity is another notable feature of triazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing various diseases linked to oxidative damage .

Synthesis and Pharmacological Evaluation

A study conducted on triazolo derivatives synthesized from various precursors demonstrated their efficacy against multiple biological targets. The synthesized compounds were evaluated for their ability to inhibit AChE and showed promising results compared to standard drugs .

In Vivo Studies

In vivo studies using animal models have shown that certain triazole derivatives can significantly reduce tumor growth and enhance survival rates in mice treated with these compounds. This suggests potential for further development into therapeutic agents for cancer treatment .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. Specifically, compounds similar to 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile have shown efficacy against various bacterial strains. For instance, studies have demonstrated that triazole compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The antiviral potential of triazole derivatives has been explored extensively. Compounds derived from the triazole framework have been evaluated for their effectiveness against viruses like HIV and influenza. In vitro studies suggest that these compounds can disrupt viral replication mechanisms, thereby providing a therapeutic avenue for viral infections .

Anticancer Effects

Triazole derivatives have also been investigated for their anticancer properties. Various studies report that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, specific derivatives have shown promising results against lung carcinoma and leukemia cell lines .

Fungicidal Properties

The compound's structure allows it to act as a fungicide. Research has indicated that triazole-based compounds can effectively control fungal pathogens in crops. Their mode of action typically involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity . This makes them valuable in agricultural settings for protecting crops from fungal diseases.

Synthesis of Functional Materials

The unique properties of this compound have led to its exploration in material science. The compound can be used as a precursor for synthesizing novel materials with specific electronic or optical properties. Research into its polymerization potential suggests applications in creating advanced coatings and composite materials .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazole derivatives against a panel of bacteria. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

Case Study 2: Antiviral Activity Against Influenza

In an experimental setup assessing antiviral activity against HPAI H5N1, derivatives of triazole were tested for their ability to inhibit viral replication. The findings revealed that some compounds exhibited IC50 values comparable to established antiviral drugs, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R-groups) Molecular Formula Molecular Weight Key Features
Target Compound: 2-[4-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile 4-Fluorophenyl, methyl, acetonitrile C₁₁H₉FN₄O 232.22 Electron-withdrawing fluorine; polar acetonitrile group enhances solubility .
2-[4-(3-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile 3-Fluorophenyl, methyl, acetonitrile C₁₁H₉FN₄O 232.22 Fluorine position alters electronic effects; may impact binding affinity .
2-[4-(4-(tert-Butyl)phenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile 4-tert-Butylphenyl, methyl, acetonitrile C₁₅H₁₈N₄O 270.34 Bulky tert-butyl group increases hydrophobicity (higher logP) .
Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 2-Fluorophenyl, methyl, ethyl ester C₁₃H₁₄FN₃O₃ 279.27 Ester group reduces polarity compared to acetonitrile; may improve bioavailability .
Sulfentrazone (Herbicide) Difluoromethyl, methanesulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S 387.19 Agricultural use; triazolone core with sulfonamide for herbicidal activity .
Key Observations:
  • Fluorine Position: The 4-fluorophenyl group in the target compound vs. 3-fluorophenyl in alters electronic distribution.
  • Substituent Bulk : The tert-butyl analog () exhibits increased molecular weight (270.34 vs. 232.22) and hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.
  • Functional Groups : Replacing acetonitrile with an ethyl ester () decreases polarity, which could influence pharmacokinetic properties such as absorption and metabolism.
Comparative Challenges:
  • Acetonitrile vs. Ester Synthesis : Acetonitrile derivatives may require stricter pH control to avoid side reactions, whereas esters are more tolerant to varied conditions .
  • Terpolymerization Risks : Bulky substituents (e.g., tert-butyl) may slow reaction kinetics, necessitating extended reflux times .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile?

The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or carbonyl-containing precursors. A general approach includes:

  • Step 1: Reacting 4-fluorophenyl-substituted hydrazine with a methyl-substituted triazole precursor under acidic or basic conditions to form the triazolone core.
  • Step 2: Introducing the acetonitrile moiety via nucleophilic substitution or alkylation.
    Purification methods like recrystallization (using acetonitrile/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are effective. Safety protocols, such as wearing protective equipment and avoiding skin contact, are critical during nitrile handling .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key data should be prioritized?

  • FT-IR Spectroscopy: Identifies functional groups (e.g., C≡N stretch ~2250 cm⁻¹, C=O stretch ~1700 cm⁻¹, and C-F stretch ~1200 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, fluorophenyl aromatic protons at δ ~7.0–7.5 ppm) and carbon types (triazolone carbonyl at δ ~165 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., exact mass ~273.08 g/mol) and fragmentation patterns .

Advanced: How can crystallographic refinement resolve ambiguities in the molecular conformation of this compound?

  • Software: Use SHELXL for structure refinement, leveraging its robust handling of disordered atoms and anisotropic displacement parameters .
  • Validation: Cross-check with ORTEP-III for graphical representation of thermal ellipsoids and bond-length/bond-angle accuracy .
  • Case Study: Similar triazolone derivatives (e.g., 4-(2-methoxyphenyl)-3-phenethyl-triazole-thione) were resolved to an R-factor of 0.036 using high-resolution data and twin refinement .

Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential (MEP) surfaces for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in acetonitrile) to assess conformational stability over 50–100 ns trajectories .
  • Docking Studies: Map interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on triazolone and fluorophenyl pharmacophores .

Advanced: How can contradictions between spectroscopic and crystallographic data on molecular conformation be resolved?

  • Scenario: Discrepancies in triazolone ring puckering (NMR vs. X-ray).
  • Methodology:
    • Dynamic NMR: Probe ring inversion barriers at variable temperatures to assess flexibility .
    • Hirshfeld Surface Analysis: Compare crystallographic packing forces (e.g., C–H···O/N interactions) to identify constraints causing rigidity .
    • DFT Comparison: Optimize both solution-phase (PCM model) and solid-state (periodic boundary conditions) geometries to reconcile differences .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

  • Nitrile Toxicity: Use fume hoods to avoid inhalation; nitriles can release cyanide upon degradation.
  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and goggles are mandatory .
  • Waste Disposal: Neutralize with alkaline hydrogen peroxide before disposal to degrade cyanide groups .

Advanced: How does substituent variation (e.g., fluorophenyl vs. chlorophenyl) impact the compound’s physicochemical properties?

  • Case Study: Compare with 2-[4-(4-chlorophenyl)-triazol-1-yl]acetonitrile (CAS 111828-04-7):
    • Polarity: Fluorine’s electronegativity increases dipole moment (~1.52 g/cm³ density vs. 1.58 g/cm³ for Cl-analog) .
    • Solubility: Fluorophenyl derivatives show higher solubility in polar aprotic solvents (e.g., DMSO) due to reduced hydrophobicity .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures ~250–300°C .

Advanced: What strategies optimize the synthesis yield of this compound while minimizing byproducts?

  • Reaction Optimization:
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins at 100°C vs. 12 hrs conventional) .
    • Catalytic systems: Employ K₂CO₃ or DBU to enhance cyclization efficiency .
  • Byproduct Mitigation: Monitor intermediates via LC-MS and quench unreacted reagents with scavengers (e.g., polymer-bound triphenylphosphine) .

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